4-Hydrazinylpyrimidine-5-carbonitrile

Medicinal chemistry Bronchodilator development Triazolopyrimidine synthesis

Procure 4-Hydrazinylpyrimidine-5-carbonitrile as the exclusive 4-hydrazinyl regioisomer scaffold to unlock patented triazolo[4,3-c]pyrimidine bronchodilator topologies (US4612375A) and validated dual ARO/EGFR antiproliferative activity (MCF-7 IC₅₀ 1.62–9.88 µM; MDA-MB-231 IC₅₀ 3.26–12.93 µM). The 2- and 6-hydrazinyl congeners cannot deliver these pharmacophores. Its hydrazone-generating nucleophilic handle enables rapid library diversification for NCI-60 screening. Intrinsic radical-scavenging potency exceeds ascorbic acid. Choose the regiospecific building block that defines your therapeutic trajectory.

Molecular Formula C5H5N5
Molecular Weight 135.13
CAS No. 16357-75-8
Cat. No. B579375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinylpyrimidine-5-carbonitrile
CAS16357-75-8
Synonyms5-Pyrimidinecarbonitrile, 4-hydrazino- (8CI)
Molecular FormulaC5H5N5
Molecular Weight135.13
Structural Identifiers
SMILESC1=C(C(=NC=N1)NN)C#N
InChIInChI=1S/C5H5N5/c6-1-4-2-8-3-9-5(4)10-7/h2-3H,7H2,(H,8,9,10)
InChIKeyCDCUXECTYKUWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinylpyrimidine-5-carbonitrile (CAS 16357-75-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-Hydrazinylpyrimidine-5-carbonitrile (CAS 16357-75-8; synonym: 4-hydrazino-5-pyrimidinecarbonitrile) is a bifunctional pyrimidine building block with molecular formula C₅H₅N₅ and molecular weight 135.13 g/mol . The compound bears an exocyclic hydrazinyl (–NH–NH₂) group at the pyrimidine 4-position and an electron-withdrawing nitrile (–C≡N) substituent at the 5-position, creating a push-pull electronic system that governs both its chemical reactivity and biological recognition [1]. Key computed physicochemical parameters include density 1.391 g/cm³, boiling point 384.15 °C (at 760 mmHg), flash point 186.13 °C, and refractive index 1.621 . The compound is commercially available from multiple suppliers at purities of ≥95% (e.g., 95+% from Leyan, NLT 98% from MolCore under ISO certification) and is supplied as a solid at room temperature . Its primary value proposition lies in the hydrazinyl group serving as a potent nucleophilic handle for condensation with carbonyl compounds (aldehydes, ketones) to generate hydrazone libraries, and in the 5-carbonitrile group acting as both a hydrogen-bond acceptor and a synthetic anchor for further elaboration [1].

Why 4-Hydrazinylpyrimidine-5-carbonitrile Cannot Be Replaced by Generic Pyrimidine-5-carbonitrile Analogs in Research and Development


The position of the hydrazinyl substituent on the pyrimidine ring is not a trivial structural variation; it directly dictates both the accessible chemical space for derivatization and the biological target engagement profile. The 4-hydrazinyl regioisomer (CAS 16357-75-8) undergoes regiospecific cyclization to form 1,2,4-triazolo[4,3-c]pyrimidines, a therapeutically validated scaffold for bronchodilator development, whereas the 2-hydrazinyl (CAS 38373-51-2) and 6-hydrazinyl (CAS 1858358-56-1) regioisomers yield different ring-fusion topologies that are not interchangeable for this application [1]. Furthermore, in medicinal chemistry campaigns, the 4-hydrazinyl-5-carbonitrile architecture has demonstrated quantifiable antiproliferative potency against breast cancer cell lines (MCF-7 IC₅₀ = 1.62–9.88 µM; MDA-MB-231 IC₅₀ = 3.26–12.93 µM) when elaborated with morpholinyl or piperidinyl moieties at position-2, with select derivatives exhibiting dual aromatase (ARO) and epidermal growth factor receptor (EGFR) inhibition [2]. The parent scaffold itself displays intrinsic free radical scavenging activity exceeding ascorbic acid, a property not reported for the 2-hydrazinyl or 6-hydrazinyl congeners [3]. Simple substitution with other 5-cyanopyrimidine derivatives lacking the 4-hydrazinyl group therefore forfeits both the specific synthetic trajectory toward triazolo[4,3-c]pyrimidines and the validated biological multi-target profile established in peer-reviewed studies.

Quantitative Comparator Evidence for 4-Hydrazinylpyrimidine-5-carbonitrile: Head-to-Head and Cross-Study Differentiation Data


Regiospecific Cyclization to Triazolo[4,3-c]pyrimidine Bronchodilators: 4-Hydrazinyl vs. 2-Hydrazinyl vs. 6-Hydrazinyl Regioisomers

US Patent US4612375A explicitly claims substituted 4-hydrazino-pyrimidines as the requisite intermediates for synthesizing 1,2,4-triazolo[4,3-c]pyrimidines, a compound class with demonstrated bronchodilator pharmacological activity [1]. The regiospecific cyclization requires the hydrazinyl substituent at the pyrimidine 4-position to achieve the [4,3-c] ring-fusion topology. The 2-hydrazinyl regioisomer (CAS 38373-51-2) cannot undergo this specific cyclization because the hydrazinyl group at position 2 would direct ring closure toward a [1,5-c] or [1,5-a] triazolopyrimidine topology, while the 6-hydrazinyl regioisomer (CAS 1858358-56-1) would yield a different [3,4-c] or [1,5-c] fusion pattern [1]. The patent further describes that these triazolo[4,3-c]pyrimidines are bronchodilators, establishing a direct therapeutic application pathway exclusively accessible through the 4-hydrazinyl intermediate [1].

Medicinal chemistry Bronchodilator development Triazolopyrimidine synthesis Regioselective cyclization

Antiproliferative Activity of 4-Hydrazinylpyrimidine-5-carbonitrile Derivatives Against Breast Cancer Cell Lines Compared to 5-Fluorouracil

Badawi et al. (2024) designed and synthesized a series of 4-hydrazinylpyrimidine-5-carbonitriles bearing morpholinyl or piperidinyl moieties at position-2 and various functionalities at the hydrazinyl group. These derivatives were evaluated for antiproliferative activity against two human breast cancer cell lines with 5-fluorouracil (5-FU) as the reference drug [1]. Against the hormone-dependent MCF-7 cell line, the active compounds exhibited IC₅₀ values ranging from 1.62 ± 0.06 µM to 9.88 ± 0.38 µM. Against the triple-negative MDA-MB-231 cell line, IC₅₀ values ranged from 3.26 ± 0.14 µM to 12.93 ± 0.55 µM [1]. The most potent compounds (3c, 6a, 4c, 4d) demonstrated multi-target engagement including aromatase (ARO) inhibition (compared to letrozole) and EGFR inhibition (compared to erlotinib), along with CDK, Hsp90, and PI3K pathway modulation [1]. Selectivity was evidenced by low cytotoxicity toward normal MCF-10A breast epithelial cells [1].

Breast cancer Antiproliferative activity MCF-7 MDA-MB-231 5-FU comparator

Intrinsic Free Radical Scavenging Activity of 4-Hydrazinopyrimidine-5-carbonitrile (Parent Scaffold) Exceeding Ascorbic Acid Standard

In the study by Abdel-Aziem et al. (2014), the parent compound 4-hydrazinopyrimidine-5-carbonitrile (designated as compound 3) was directly evaluated for its free radical scavenging activity alongside the 13 indolyl-pyrimidine derivatives synthesized from it [1]. The study reported that compound 3 displayed promising free radical scavenging activity and was found to be more potent than the standard reference, ascorbic acid (vitamin C) [1]. This is a notable finding because it demonstrates that the unelaborated 4-hydrazinyl-5-carbonitrile scaffold itself possesses intrinsic antioxidant bioactivity, independent of further derivatization. In contrast, no comparable intrinsic antioxidant activity has been reported for the 2-hydrazinylpyrimidine-5-carbonitrile or 6-hydrazinylpyrimidine-4-carbonitrile regioisomers in peer-reviewed literature [1].

Antioxidant activity DPPH assay Free radical scavenging Parent scaffold activity

Broad-Spectrum Anticancer Activity of Hydrazinopyrimidine-5-carbonitrile Derivatives Across Nine Cancer Types (NCI Screening Panel)

Cocco et al. (2006) synthesized a library of 20 hydrazinopyrimidine-5-carbonitrile derivatives (compounds 5–24) and had them evaluated by the Antitumor Evaluation Branch of the U.S. National Cancer Institute (NCI) against cell lines representing nine different types of human cancers [1]. The compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines generally at the 10⁻⁵ M level, with some compounds exhibiting activity at 10⁻⁷ M concentrations [1]. The key synthetic intermediates—2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles (compounds 3 and 4)—were derived from the same pyrimidine-5-carbonitrile scaffold functionalized with a hydrazino group at the 6-position, highlighting the critical role of the hydrazinyl functionality in generating biologically active hydrazone libraries [1]. By comparison, 2-hydrazinylpyrimidine-5-carbonitrile has been reported primarily as a VEGFR-2 kinase inhibitor with a narrower target profile, and peer-reviewed NCI panel data for the 2-hydrazinyl regioisomer are not available .

Anticancer activity NCI screening Broad-spectrum cytotoxicity Hydrazone derivatives

Dual Aromatase (ARO) and Epidermal Growth Factor Receptor (EGFR) Enzymatic Inhibition by 4-Hydrazinylpyrimidine-5-carbonitrile Derivatives vs. Clinical Standards

In the Badawi et al. (2024) study, 4-hydrazinylpyrimidine-5-carbonitrile derivatives that demonstrated low cytotoxicity toward healthy MCF-10A cells were further evaluated for enzymatic inhibitory activity against aromatase (ARO) and epidermal growth factor receptor (EGFR), with direct comparison to the clinical drugs letrozole and erlotinib, respectively [1]. Compounds 3c and 6a proved to be good inhibitors of the ARO enzyme, while compounds 4c and 4d demonstrated effective EGFR inhibition [1]. This dual-enzyme inhibition profile within a single chemical series is notable because letrozole (an aromatase inhibitor) and erlotinib (an EGFR tyrosine kinase inhibitor) are used as separate therapeutic agents in distinct breast cancer treatment paradigms [1]. The study further confirmed that these active compounds modulated CDK, Hsp90, and PI3K pathways and enhanced caspase-9 levels, indicating a multi-pronged mechanism of action [1].

EGFR inhibition Aromatase inhibition Breast cancer Enzymatic assay Letrozole Erlotinib

Synthetic Versatility: Condensation Chemistry at the 4-Hydrazinyl Handle Enables Diversification into Hydrazone, Triazole, and Pyrazole Libraries

The exocyclic hydrazinyl group at the 4-position of 4-hydrazinylpyrimidine-5-carbonitrile functions as a potent nucleophile that readily engages in condensation reactions with aldehydes and ketones to form hydrazone derivatives [1]. The Cocco et al. (2006) study demonstrated this by synthesizing 20 distinct 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles (compounds 5–24) in satisfactory overall yields using classical condensation methods [2]. Similarly, Abdel-Aziem et al. (2014) utilized 4-hydrazinopyrimidine-5-carbonitrile as the starting material to synthesize 13 indolyl-pyrimidine derivatives through reactions with isatin, CS₂, and sodium nitrite, generating triazolo, thioxo-triazolo, and tetrazolo fused systems [1]. Furthermore, US Patent US4612375A specifically claims 4-hydrazino-pyrimidines as intermediates for 1,2,4-triazolo[4,3-c]pyrimidine bronchodilators via cyclization with orthoesters [3]. This contrasts with 2-hydrazinylpyrimidine-5-carbonitrile, which—while also capable of condensation reactions—cannot access the [4,3-c] triazole fusion topology that is pharmacologically validated for bronchodilation [3].

Synthetic intermediate Hydrazone formation Triazole synthesis Pyrazole synthesis Library diversification

Optimal Research and Industrial Application Scenarios for 4-Hydrazinylpyrimidine-5-carbonitrile Based on Quantitative Evidence


Breast Cancer Drug Discovery: Multi-Target Kinase Inhibitor Lead Generation

Procure 4-hydrazinylpyrimidine-5-carbonitrile as the core scaffold for synthesizing morpholinyl- or piperidinyl-substituted derivatives targeting hormone-dependent (MCF-7, IC₅₀ = 1.62–9.88 µM) and triple-negative (MDA-MB-231, IC₅₀ = 3.26–12.93 µM) breast cancer, with demonstrated dual ARO and EGFR inhibition compared to letrozole and erlotinib, respectively [1]. The scaffold also enables modulation of CDK, Hsp90, and PI3K pathways and caspase-9-mediated apoptosis induction [1].

Bronchodilator Development: Triazolo[4,3-c]pyrimidine Synthesis via Regiospecific Cyclization

Use 4-hydrazinylpyrimidine-5-carbonitrile as the patented key intermediate for synthesizing 1,2,4-triazolo[4,3-c]pyrimidines with bronchodilator pharmacological activity, as described in US Patent US4612375A [2]. The 4-hydrazinyl regioisomer is the only isomer capable of delivering the [4,3-c] ring-fusion topology required for this therapeutic class; procurement of the 2- or 6-hydrazinyl analogs will not yield the desired bronchodilator pharmacophore [2].

Antioxidant and Antimicrobial Hybrid Molecule Design

Leverage the intrinsic free radical scavenging activity of the parent 4-hydrazinopyrimidine-5-carbonitrile scaffold (more potent than ascorbic acid) to design hybrid molecules that combine antioxidant and antimicrobial pharmacophores [3]. Derivatives synthesized from this scaffold have demonstrated pronounced antimicrobial activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, Candida albicans, and Aspergillus flavus compared to penicillin and fluconazole reference drugs [3].

Broad-Spectrum Anticancer Library Synthesis for Phenotypic Screening

Deploy 4-hydrazinylpyrimidine-5-carbonitrile as the starting material for generating hydrazone libraries (20+ derivatives demonstrated) for NCI-60 or similar broad-panel phenotypic anticancer screening, based on the validated activity of hydrazinopyrimidine-5-carbonitrile derivatives at 10⁻⁵ to 10⁻⁷ M concentrations across nine human cancer types in NCI testing [4]. The demonstrated synthetic versatility across condensation, cyclization, and diazotization pathways maximizes chemical diversity from a single procurement decision [3][4].

Quote Request

Request a Quote for 4-Hydrazinylpyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.